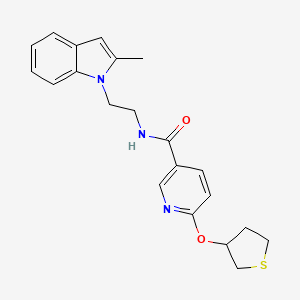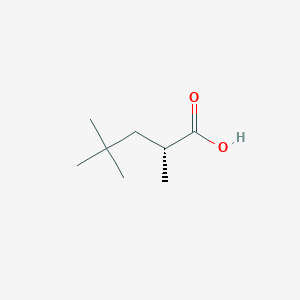
3-bromo-N'-(2-cyanoethyl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N'-(2-cyanoethyl)benzohydrazide (3-Br-CEBH) is a brominated benzohydrazide derivative that has been used for a variety of scientific research applications. It is a versatile reagent that can be used in various reactions, including nucleophilic substitution, acylation, and alkylation. 3-Br-CEBH has been studied extensively in the field of medicinal chemistry and pharmaceutical research, as it has a wide range of potential applications.
Wirkmechanismus
The mechanism of action of 3-bromo-N'-(2-cyanoethyl)benzohydrazide is not fully understood. However, it is known that the bromine atom of the molecule is able to form a covalent bond with the nitrogen atom of the benzohydrazide, resulting in a new carbon-nitrogen bond. This reaction is thought to be responsible for the reactivity of the molecule and its ability to act as a reagent in various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-N'-(2-cyanoethyl)benzohydrazide have not been studied extensively. However, it is known that the molecule is not toxic and is not known to cause any adverse effects in humans. In addition, it is not known to interact with any other molecules or drugs, making it a safe reagent for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 3-bromo-N'-(2-cyanoethyl)benzohydrazide in laboratory experiments are its versatility and its low toxicity. It is a very useful reagent that can be used in a variety of reactions and is not known to cause any adverse effects. However, it is important to note that the reaction conditions must be carefully controlled in order to ensure that the desired product is obtained.
Zukünftige Richtungen
The potential future applications of 3-bromo-N'-(2-cyanoethyl)benzohydrazide are numerous. It could be used to synthesize a variety of drug compounds, such as anti-cancer agents, anti-inflammatory agents, and benzodiazepines. In addition, it could be used to synthesize other compounds, such as dyes, surfactants, and polymers. Furthermore, further research could be conducted to better understand the mechanism of action of 3-bromo-N'-(2-cyanoethyl)benzohydrazide and to explore its potential therapeutic applications.
Synthesemethoden
3-bromo-N'-(2-cyanoethyl)benzohydrazide can be synthesized from a variety of starting materials, including benzohydrazide, 2-cyanoethyl bromide, and bromine. The reaction is typically carried out in aqueous solution, and the bromination of the benzohydrazide is usually achieved using a catalytic amount of sodium bromide. The resulting product is a white solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
3-bromo-N'-(2-cyanoethyl)benzohydrazide has been used in a variety of scientific research applications, including medicinal chemistry and pharmaceutical research. It has been used as a reagent in the synthesis of various drug compounds, such as benzodiazepines, anti-cancer agents, and anti-inflammatory agents. In addition, 3-bromo-N'-(2-cyanoethyl)benzohydrazide has also been used to synthesize a variety of other compounds, such as dyes, surfactants, and polymers.
Eigenschaften
IUPAC Name |
3-bromo-N'-(2-cyanoethyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-9-4-1-3-8(7-9)10(15)14-13-6-2-5-12/h1,3-4,7,13H,2,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCQJPCRPCSCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NNCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N'-(2-cyanoethyl)benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-({4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)benzoate](/img/structure/B2623177.png)


![(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-(trifluoromethyl)anilino]prop-2-en-1-one](/img/structure/B2623181.png)


![N'-[(1-benzyl-4-piperidinyl)carbonyl]-2,5-dichlorobenzenesulfonohydrazide](/img/structure/B2623188.png)
![N-(cyclohexylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2623189.png)

![10-[(E)-2-[(4-iodophenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2623192.png)
![2-fluoro-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2623195.png)

![3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2623197.png)
![2-[(Methoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2623199.png)